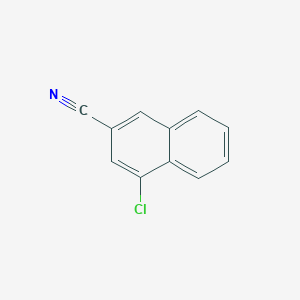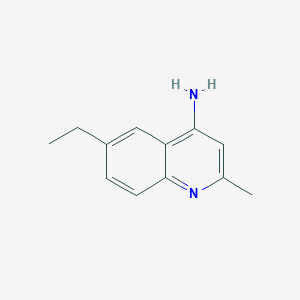![molecular formula C8H15NO2Si B11907429 Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- CAS No. 184906-95-4](/img/structure/B11907429.png)
Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C8H15NO2Si. It is a derivative of butanenitrile, featuring a trimethylsilyl group and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- typically involves the reaction of 2-methyl-3-oxobutyronitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The oxo group in the compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- involves its reactivity due to the presence of the nitrile, oxo, and trimethylsilyl groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-Methylbutanenitrile: Lacks the oxo and trimethylsilyl groups, making it less reactive in certain types of reactions.
3-Methyl-2-oxo-butyronitrile: Similar structure but without the trimethylsilyl group, affecting its reactivity and applications.
2-Methoxy-3-oxo-butanenitrile: Contains a methoxy group instead of a trimethylsilyl group, leading to different chemical properties and reactivity.
Uniqueness: Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions that might not be possible with similar compounds.
Propriétés
Numéro CAS |
184906-95-4 |
|---|---|
Formule moléculaire |
C8H15NO2Si |
Poids moléculaire |
185.30 g/mol |
Nom IUPAC |
2-methyl-3-oxo-2-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C8H15NO2Si/c1-7(10)8(2,6-9)11-12(3,4)5/h1-5H3 |
Clé InChI |
TXGMIVCSZHVBIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)



![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)





![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)

